molecular formula C13H25NO2.C4H4O4 B164899 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) CAS No. 129320-13-4

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)

Cat. No. B164899
M. Wt: 343.4 g/mol
InChI Key: ADRXUDOECUCYFV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.

Mechanism Of Action

DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.

Future Directions

There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.

Synthesis Methods

DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).

Scientific Research Applications

DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.

properties

CAS RN

129320-13-4

Product Name

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)

Molecular Formula

C13H25NO2.C4H4O4

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate

InChI

InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ADRXUDOECUCYFV-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O

synonyms

Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1)

Origin of Product

United States

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